molecular formula C9H18ClNO2 B2397848 1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride CAS No. 2225146-86-9

1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride

Cat. No.: B2397848
CAS No.: 2225146-86-9
M. Wt: 207.7
InChI Key: PYHLIRPFRJOPSI-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro moiety and an amine group. It is commonly used in pharmaceutical research and chemical synthesis due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable diol with an amine precursor in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and specific solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or batch processing. These methods ensure high yield and purity of the final product, which is essential for its use in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amine group to other functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The spirocyclic structure may also contribute to its unique binding properties and biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dioxaspiro[5.5]undecan-4-amine hydrochloride
  • 1,4-Dioxaspiro[5.5]undecan-8-one hydrochloride

Uniqueness

1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride is unique due to its specific spirocyclic structure and the position of the amine group. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1,4-dioxaspiro[5.5]undecan-9-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c10-8-1-3-9(4-2-8)7-11-5-6-12-9;/h8H,1-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHLIRPFRJOPSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N)COCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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